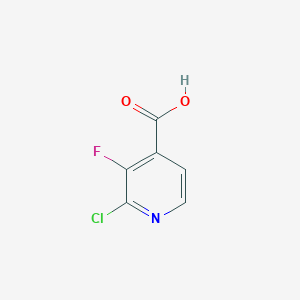

2-Chloro-3-fluoroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNWBLRKHOVSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978602 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-93-0 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

Abstract

2-Chloro-3-fluoroisonicotinic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts distinct electronic and conformational properties that are highly sought after in drug design. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this valuable compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also a deep dive into the mechanistic underpinnings and the rationale behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, into pharmaceutical candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. Chlorine can influence a molecule's conformation and engage in halogen bonding, while fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The presence of both on a pyridine scaffold, as in this compound, offers a unique combination of these attributes. This makes it a valuable precursor for developing novel therapeutics across various disease areas, including but not limited to oncology, infectious diseases, and neurology. The strategic placement of the chloro, fluoro, and carboxylic acid groups allows for diverse downstream chemical modifications, making it a versatile tool in the hands of medicinal chemists. The demand for efficient, scalable, and well-understood synthetic routes to this compound is therefore of paramount importance.

Primary Synthesis Pathway: Directed ortho-Metalation of 2-Chloro-3-fluoropyridine

The most prevalent and scientifically robust method for the synthesis of this compound is the directed ortho-metalation (DoM) of 2-chloro-3-fluoropyridine, followed by carboxylation. This pathway is favored for its high regioselectivity and good yields.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection to the readily available starting material, 2-chloro-3-fluoropyridine, and a carboxylate source, typically carbon dioxide.

Caption: Retrosynthetic approach for this compound.

Mechanism and Rationale for Experimental Choices

The core of this synthesis lies in the regioselective deprotonation of 2-chloro-3-fluoropyridine at the C-4 position. This is achieved through the use of a strong, sterically hindered base, typically lithium diisopropylamide (LDA), at very low temperatures.

-

Directed ortho-Metalation (DoM): The nitrogen atom of the pyridine ring acts as a directing metalating group (DMG). It coordinates with the lithium ion of the LDA, bringing the bulky diisopropylamide base into proximity with the C-4 proton. The electron-withdrawing nature of the nitrogen, chlorine, and fluorine atoms increases the acidity of the ring protons, facilitating deprotonation. The C-4 position is favored for deprotonation over the C-5 and C-6 positions due to a combination of electronic and steric factors.

-

Choice of Base (LDA vs. n-BuLi): While n-butyllithium (n-BuLi) is a strong base, it is also a potent nucleophile. In the case of pyridines, n-BuLi can undergo nucleophilic addition to the C=N bond, leading to undesired side products.[1] The sterically hindered nature of LDA minimizes this nucleophilic addition, favoring the desired deprotonation pathway.[2]

-

Critical Role of Low Temperature (-78 °C): The lithiation of pyridines is a rapid and often exothermic reaction. Maintaining a very low temperature, typically -78 °C (the sublimation point of dry ice), is crucial for several reasons:

-

Thermodynamic vs. Kinetic Control: It ensures kinetic control of the deprotonation, favoring the formation of the thermodynamically more stable C-4 lithiated species.

-

Stability of the Lithiated Intermediate: The resulting aryllithium intermediate is highly reactive and can be unstable at higher temperatures, potentially leading to decomposition or side reactions such as the "halogen dance" rearrangement.[3]

-

Preventing Side Reactions: It suppresses potential side reactions of the base with the solvent (e.g., THF) or the substrate itself.

-

-

Carboxylation: The generated aryllithium species is a powerful nucleophile. Bubbling carbon dioxide gas through the cold reaction mixture results in a nucleophilic attack of the carbanion on the electrophilic carbon of CO2, forming a lithium carboxylate salt.

-

Acidic Workup: Subsequent quenching with water and acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the final product, this compound.[4]

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

-

2-Chloro-3-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (gas or dry ice)

-

2N Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Charge the flask with a solution of lithium diisopropylamide in THF and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Prepare a pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in anhydrous THF.

-

Add the 2-chloro-3-fluoropyridine solution dropwise to the LDA solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.

-

Bubble dry carbon dioxide gas through the cold reaction mixture for 20-30 minutes, or alternatively, carefully add crushed dry ice in small portions.

-

Allow the reaction mixture to slowly warm to 0 °C.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous phase in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of 2N hydrochloric acid. A white precipitate should form.

-

Age the resulting slurry, with stirring, for several hours or overnight to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold water, and air-dry to afford this compound.[4]

Purification and Characterization

The crude product is often of high purity.[5][6] If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization is typically performed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and the absence of the C-4 proton.

-

¹³C NMR: To identify the carbon skeleton, including the newly formed carboxylic acid carbon.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Potential Challenges and Side Reactions

-

Incomplete Lithiation: Insufficient reaction time or temperature deviations can lead to incomplete deprotonation.

-

"Halogen Dance" Rearrangement: Although less common with LDA at low temperatures, there is a possibility of the lithium intermediate rearranging, especially if the temperature is not strictly controlled.[3]

-

Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the organolithium species. Strict anhydrous conditions are essential.

Synthesis of the Starting Material: 2-Chloro-3-fluoropyridine

A robust synthesis of the final product relies on the availability of high-quality starting material. Two common routes to 2-chloro-3-fluoropyridine are presented below.

From 3-Fluoropyridine via Lithiation and Chlorination

This method involves the deprotonation of 3-fluoropyridine at the C-2 position, followed by quenching with an electrophilic chlorine source.

Procedure:

-

A solution of 3-fluoropyridine in an ethereal solvent is treated with a strong base like n-butyllithium in the presence of an additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO) at low temperatures (-65 °C).

-

The resulting 2-lithio-3-fluoropyridine is then reacted with an electrophilic chlorine source, such as hexachloroethane, to yield 2-chloro-3-fluoropyridine.

From 2-Chloro-3-aminopyridine via Diazotization

This classical approach utilizes a Sandmeyer-type reaction.

Procedure:

-

2-Chloro-3-aminopyridine is treated with a diazotizing agent, such as tert-butyl nitrite, in the presence of a fluoride source, like copper(II) fluoride.

-

This one-pot process generates the diazonium salt in situ, which then undergoes fluorination to produce 2-chloro-3-fluoropyridine. This method avoids the use of highly corrosive anhydrous hydrogen fluoride.[7]

| Parameter | Route 3.1: From 3-Fluoropyridine | Route 3.2: From 2-Chloro-3-aminopyridine |

| Starting Material | 3-Fluoropyridine | 2-Chloro-3-aminopyridine |

| Key Reagents | n-BuLi, DABCO, Hexachloroethane | tert-Butyl nitrite, Copper(II) fluoride |

| Reaction Conditions | Cryogenic temperatures (-65 °C) | Mild temperatures (0-60 °C) |

| Reported Yield | ~63% | >60% |

| Advantages | Utilizes a relatively simple starting material. | Avoids cryogenic conditions and organolithium reagents. |

| Disadvantages | Requires cryogenic temperatures and handling of pyrophoric n-BuLi. | Diazotization reactions can be sensitive and require careful control. |

Alternative Synthetic Pathways to Substituted Isonicotinic Acids

While DoM is the most direct route, other strategies for the synthesis of substituted isonicotinic acids exist and could potentially be adapted for this compound.

Oxidation of a Precursor

If a suitable 2-chloro-3-fluoro-4-alkylpyridine were available, it could be oxidized to the corresponding carboxylic acid. Various oxidizing agents, such as potassium permanganate or ozone, are employed for such transformations.[8][9] However, the synthesis of the requisite starting material may be challenging.

Hydrolysis of a Nitrile Intermediate

A cyano group at the C-4 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The synthesis could therefore proceed via a 2-chloro-3-fluoro-4-cyanopyridine intermediate. This intermediate could potentially be accessed through nucleophilic aromatic substitution or other functional group transformations.

From Dihalo-precursors

Patents describe the synthesis of related compounds like 2-chloro-5-fluoro-nicotinic acid from 2,6-dichloro-5-fluoronicotinates via selective catalytic hydrogenation to remove one chlorine atom, followed by hydrolysis.[10] A similar strategy, if a suitable dihalo-isonicotinic acid precursor were available, could be envisioned.

Summary and Outlook

The synthesis of this compound is most reliably achieved through the directed ortho-metalation of 2-chloro-3-fluoropyridine. This method offers high regioselectivity and good yields, provided that strict control over reaction conditions, particularly temperature and moisture, is maintained. The use of LDA as a sterically hindered base is key to avoiding unwanted nucleophilic addition to the pyridine ring. The starting material, 2-chloro-3-fluoropyridine, can be accessed through established protocols, allowing for a consistent supply chain for this important building block.

As the demand for structurally complex and functionally diverse pharmaceutical agents continues to grow, the development of even more efficient, scalable, and sustainable synthetic routes to key intermediates like this compound will remain an active area of research. Future work may focus on catalytic C-H activation methods or flow chemistry approaches to further improve the safety and efficiency of these transformations.

References

-

Halogen dance rearrangement. In Wikipedia; 2023. [Link]

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. 2014. [Link]

-

Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

- Directed Metal

- Directed (ortho) Metallation. University of Illinois Urbana-Champaign.

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

This compound. Tradeindia. [Link]

- nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives.

-

07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- ortho metal

- Purification and Isolation of α-Chloro-β-Lactone Precursor.

- Preparing method of 2-chloro-3-fluoropyridine.

- Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Comparative Guide to Potential Synthetic Routes. Benchchem.

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

- Preparation of 2-chloropyridine 3-carboxylic acid esters.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

-

Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

- The preparation method of 2-chloronicotinic acid.

- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.

- Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.

- Preparation method of 2-chloronicotinic acid.

- “Magic Chloro”: Profound Effects of the Chlorine

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. This compound - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 9. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoroisonicotinic Acid: A Key Intermediate in Drug Discovery

Executive Summary: 2-Chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of complex therapeutic agents.[1][2] The strategic placement of chloro and fluoro substituents on the isonicotinic acid scaffold imparts unique electronic and steric properties that are leveraged in drug design to modulate metabolic stability, binding affinity, and bioavailability.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this intermediate for its effective application in synthesis and process development.

Introduction: Chemical Identity and Strategic Importance

Chemical Identity

This compound is a solid, crystalline compound under standard conditions.[2][5] Its core structure consists of a pyridine ring substituted at position 4 with a carboxylic acid group, and at positions 2 and 3 with chlorine and fluorine atoms, respectively.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Chloro-3-fluoropyridine-4-carboxylic acid | [1][5] |

| CAS Number | 628691-93-0 | [5] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][5] |

| Molecular Weight | 175.54 g/mol | [1] |

| Exact Mass | 174.983627 u | [1] |

| InChI Key | NWNWBLRKHOVSEL-UHFFFAOYSA-N | [5] |

| SMILES | OC(=O)c1ccnc(Cl)c1F |

Significance in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug discovery.[3] Fluorine, with its small size and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4] Chlorine, a larger and more lipophilic halogen, can also serve as a key binding element and is present in over 250 FDA-approved drugs.[3] The combination of these two halogens on the isonicotinic acid scaffold makes this molecule a versatile intermediate for creating novel chemical entities with tailored pharmacological profiles.

Core Physicochemical Properties

A compound's behavior in both chemical reactions and biological systems is dictated by its physicochemical properties. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Comments |

| Melting Point | 199 °C (decomposes) | [1] |

| Boiling Point | 389.1 °C at 760 mmHg | Predicted value[1] |

| Density | 1.6 ± 0.1 g/cm³ | Predicted value[1] |

| pKa | Not experimentally determined | Expected to be a moderately strong acid |

| LogP (XLogP3) | 1.4 | [1] |

| Appearance | White to off-white solid/powder | [2][5] |

Acidity (pKa)

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated value (XLogP3) of 1.4 indicates that this compound has moderate lipophilicity.[1] This balance is often desirable in drug candidates, as it can facilitate passage through cellular membranes without leading to excessive accumulation in fatty tissues.

Solubility

Based on its synthesis, which involves precipitation from an aqueous solution upon acidification, the compound exhibits low solubility in acidic aqueous media.[1] As a carboxylic acid, its solubility is expected to increase significantly at pH values above its pKa, as the molecule ionizes to form the more polar and water-soluble carboxylate salt. Understanding this pH-dependent solubility is crucial for designing reaction conditions, purification procedures, and pharmaceutical formulations.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is relatively simple. Published data in DMSO-d₆ shows three distinct signals: a doublet of doublets for the proton at position 5, a doublet for the proton at position 6, and a broad singlet for the acidic carboxylic acid proton at a very downfield shift.[1]

-

δ 14.20 (1H, s, -COOH)

-

δ 8.39 (1H, d, J=5 Hz)

-

δ 7.80 (1H, dd, J=5 and 5 Hz)

-

-

¹³C NMR: The carbon spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the 3-position, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

While a specific spectrum is not published, the functional groups present give rise to predictable and characteristic absorption bands.[7][8]

-

O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7][8]

-

C=O Stretch: An intense, sharp band between 1760 cm⁻¹ and 1690 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[7]

-

C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[7]

-

C-Cl and C-F Stretches: Absorptions for carbon-halogen bonds typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In electrospray ionization (ESI) mode, the compound is expected to show a prominent molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing two distinct molecular ion peaks separated by two mass units.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe validated methods for determining key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

This method provides a precise, experimentally determined pKa value, which is critical for understanding pH-dependent behavior.

Principle: The compound is dissolved in a mixed aqueous-organic solvent system and titrated with a standardized base. The pKa is determined from the inflection point of the resulting pH curve. The use of a co-solvent is necessary to ensure complete dissolution of the analyte.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.

Caption: Workflow for the shake-flask solubility measurement method.

Integrated Strategy for Structural Confirmation

A self-validating approach to confirm the structure and purity of a new batch of this compound involves integrating multiple analytical techniques. Each method provides orthogonal data that, when combined, builds a high-confidence profile of the material.

Caption: Integrated workflow for analytical characterization.

Conclusion

This compound is a valuable chemical intermediate whose utility in drug discovery is directly linked to its distinct physicochemical properties. Its moderate lipophilicity, pH-dependent solubility, and the electronic influence of its halogen substituents provide a strong foundation for its use in synthesizing targeted molecules. The data and protocols presented in this guide offer researchers and developers the necessary tools to confidently handle, characterize, and implement this compound in their research endeavors, ensuring both efficiency and reproducibility in the drug development pipeline.

References

- Echemi. (n.d.). This compound Formula.

- CymitQuimica. (n.d.). This compound.

- Tradeindia. (n.d.). This compound - C6H3ClFNO2.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid 97%.

- ChemicalBook. (n.d.). 2-Fluoroisonicotinic acid CAS#: 402-65-3.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Fluoroisonicotinic acid CAS#: 402-65-3 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity, and applications, with a focus on its role in drug discovery.

Core Identity: CAS Number and Chemical Structure

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) registry number 628691-93-0 .[1][2][3][4] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position.

Synonyms:

-

2-Chloro-3-fluoropyridine-4-carboxylic acid[3]

-

2-chloro-3-fluoro-4-carboxypyridine[3]

-

4-Pyridinecarboxylic acid, 2-chloro-3-fluoro-[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C6H3ClFNO2 | [1][3] |

| Molecular Weight | 175.54 g/mol | [1] |

| Appearance | White to off-white or beige solid | [5][6] |

| Melting Point | 199 °C (decomposes) | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Room temperature | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through the ortho-directed metallation of 2-chloro-3-fluoropyridine, followed by carboxylation with carbon dioxide. This method provides a good yield and is a reliable route to the desired product.

Experimental Protocol

Materials:

-

2-chloro-3-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (2M in heptane/tetrahydrofuran/ethylbenzene)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (dry ice or gas)

-

2N Hydrochloric acid

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 ml). Cool the flask to -78 °C in a dry ice/acetone bath.

-

LDA Addition: Slowly add lithium diisopropylamide solution (16.7 ml) to the cooled THF.

-

Substrate Addition: In a separate flask, dissolve 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous tetrahydrofuran (30 ml) and cool the solution to -78 °C. Add this pre-cooled solution dropwise to the LDA mixture over 20 minutes.

-

Reaction: Stir the resulting mixture at -78 °C for 3 hours.

-

Carboxylation: Bubble carbon dioxide gas through the cold reaction mixture for 20 minutes, or add crushed dry ice pellets.

-

Warming and Quenching: Allow the reaction to warm to -30 °C and stir for 1 hour, then warm to 0 °C. Quench the reaction by the slow addition of water (75 ml).

-

Workup: Wash the aqueous phase with diethyl ether (100 ml) to remove any unreacted starting material.

-

Acidification and Precipitation: Adjust the pH of the aqueous solution to 2 by the addition of 2N hydrochloric acid. A white precipitate will form.

-

Isolation: Age the precipitate for 18 hours, then collect the solid by filtration and allow it to air-dry. This will afford this compound as a white solid (yields around 79%).[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the carboxylic acid group and the potential for nucleophilic aromatic substitution of the chlorine atom. The carboxylic acid can be readily converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

Its significance in drug discovery lies in its role as a versatile scaffold. The chlorine and fluorine atoms provide opportunities for fine-tuning the electronic and lipophilic properties of a lead compound, which can be critical for improving its pharmacokinetic and pharmacodynamic profile. Halogen atoms, particularly chlorine, are prevalent in many FDA-approved drugs and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[7]

While specific drug candidates containing the this compound moiety are often proprietary, its structural motifs are found in compounds targeting a range of therapeutic areas. The pyridine core is a common feature in many biologically active molecules.

Potential Reaction Pathways

Caption: Potential derivatizations of the carboxylic acid moiety.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its confirmed CAS number, well-defined physicochemical properties, and established synthesis protocol make it a readily accessible intermediate. The strategic placement of chloro and fluoro substituents on the isonicotinic acid scaffold offers numerous possibilities for the design and synthesis of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

This compound - C6H3ClFNO2 | High Purity Chemical Compound with Reliable Performance and No Negative Effects - Tradeindia. Tradeindia. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 628691-93-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinic Acid: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-3-fluoroisonicotinic Acid in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of novel therapeutic agents. The strategic incorporation of chlorine and fluorine atoms onto the isonicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive synthon for drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its derivatization allows for the fine-tuning of biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Primary Synthetic Pathway: Carboxylation of 2-Chloro-3-fluoropyridine

The most direct and widely employed strategy for the synthesis of this compound involves the introduction of a carboxyl group at the 4-position of the 2-chloro-3-fluoropyridine ring. This is typically achieved through a lithiation reaction followed by quenching with carbon dioxide. The key intermediate, 2-chloro-3-fluoropyridine, can be synthesized via two main routes, each with its own set of advantages and considerations.

Workflow for the Primary Synthetic Pathway

Caption: Mechanism of lithiation and carboxylation of 2-chloro-3-fluoropyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous lithiation and carboxylation procedures for substituted pyridines.

-

Dissolve 2-chloro-3-fluoropyridine (1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF/hexanes to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the reaction mixture for 20-30 minutes.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify the aqueous layer to pH 2-3 with 2N HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2-Chloro-3-fluoropyridine |

| Key Reagents | Lithium diisopropylamide, Carbon dioxide |

| Solvent | Tetrahydrofuran |

| Temperature | -78 °C |

| Reaction Time | ~3-4 hours |

| Yield | Not explicitly reported, but generally moderate to good for similar reactions. |

Safety Considerations for Key Reagents

-

n-Butyllithium (n-BuLi): A highly pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. [1][2][3][4]It is also corrosive to the skin and eyes. [1][5]All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.

-

Lithium Diisopropylamide (LDA): A pyrophoric and corrosive strong base. [6][7][8][9]It reacts violently with water and can cause severe chemical burns. [7]Similar to n-BuLi, it must be handled under an inert atmosphere with appropriate PPE.

-

Hexachloroethane: A toxic and environmentally persistent compound. Handle in a well-ventilated fume hood and avoid inhalation of dust or vapors.

-

Tert-butyl nitrite: A flammable and volatile liquid. It is also a potential mutagen. Handle in a fume hood and avoid sources of ignition.

Conclusion

The synthesis of this compound is most reliably achieved through the carboxylation of the key intermediate, 2-chloro-3-fluoropyridine. This intermediate can be accessed from either 3-fluoropyridine or 2-chloro-3-aminopyridine, with the choice of route depending on the availability of starting materials, cost considerations, and the laboratory's capabilities for handling highly reactive organometallic reagents. The Sandmeyer-type reaction from 2-chloro-3-aminopyridine offers a less hazardous alternative to the organolithium-based route. Careful consideration of the reaction conditions and adherence to strict safety protocols are paramount for the successful and safe synthesis of this valuable building block for drug discovery.

References

-

PubChem. Lithium diisopropylamide. Available from: [Link]

-

University of Georgia. LithiumdiisopropylamideLDAsolu... Available from: [Link]

-

Cole-Parmer. Lithium diisopropylamide, 2M solution in THF/n-heptane. Available from: [Link]

-

Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

-

Wikipedia. n-Butyllithium. Available from: [Link]

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

A B Enterprises. 3-Fluoropyridine CAS NO: 372-47-4. Available from: [Link]

-

ChemHub. 2-Chloro-3-aminopyridine CAS No: 6298-19-7. Available from: [Link]

Sources

- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-3-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloro-3-fluoropyridin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chloro-3-fluoropyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Understanding the precise structural features of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document will delve into the theoretical underpinnings and practical interpretation of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction: The Significance of this compound in Drug Discovery

This compound (MW: 175.54 g/mol , Formula: C₆H₃ClFNO₂) is a substituted pyridine carboxylic acid derivative.[1] The unique arrangement of its substituents—a chlorine atom, a fluorine atom, and a carboxylic acid group on the isonicotinic acid scaffold—renders it a highly valuable synthon for accessing complex molecular architectures. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for a variety of coupling reactions and functional group transformations. Its structural motifs are found in a range of biologically active compounds, highlighting its importance in the development of new pharmaceuticals.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals the presence of two aromatic protons and one acidic proton.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 14.20 | singlet | - | 1H | -COOH |

| 8.39 | doublet | 5 | 1H | H-6 |

| 7.80 | doublet of doublets | 5 and 5 | 1H | H-5 |

Interpretation:

-

Carboxylic Acid Proton (-COOH): The highly deshielded singlet at 14.20 ppm is characteristic of a carboxylic acid proton.[2] Its broadness can vary depending on concentration and water content in the solvent.

-

Pyridine Ring Protons (H-5 and H-6): The two protons on the pyridine ring appear in the aromatic region. The proton at the 6-position (H-6) appears as a doublet at 8.39 ppm with a coupling constant of 5 Hz, due to coupling with the adjacent H-5 proton.[2] The proton at the 5-position (H-5) appears as a doublet of doublets at 7.80 ppm, with coupling constants of 5 Hz to both the H-6 proton and the fluorine atom at the 3-position.[2]

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C=O | ~165 | Typical for a carboxylic acid carbonyl carbon. |

| C-2 (C-Cl) | ~150 (d, J ≈ 10-20 Hz) | Deshielded due to the attached chlorine and nitrogen. Shows coupling to fluorine. |

| C-3 (C-F) | ~158 (d, J ≈ 240-260 Hz) | Highly deshielded due to the attached fluorine, with a large one-bond C-F coupling constant. |

| C-4 (C-COOH) | ~140 | Deshielded by the attached carboxylic acid group. |

| C-5 | ~125 (d, J ≈ 5-10 Hz) | Aromatic carbon with a smaller coupling to fluorine. |

| C-6 | ~148 | Aromatic carbon adjacent to the nitrogen atom. |

Interpretation:

The chemical shifts are significantly influenced by the electronegative substituents. The carbon directly attached to the fluorine (C-3) will exhibit the largest downfield shift and a characteristic large one-bond coupling constant (¹JCF). The carbon bearing the chlorine (C-2) will also be deshielded. The remaining aromatic carbons will appear at positions typical for a substituted pyridine ring.

Caption: Workflow for predicting the ¹³C NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Table 3: Expected Mass Spectrometry Data for this compound.

| Ion | m/z (Expected) | Comments |

| [M]⁺ | 175/177 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| [M-OH]⁺ | 158/160 | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 130/132 | Loss of the entire carboxylic acid group (decarboxylation). |

| [M-Cl]⁺ | 140 | Loss of a chlorine atom. |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175, with a smaller peak at m/z 177 (approximately one-third the intensity) due to the ³⁷Cl isotope.[1] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH).

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 1710-1680 | C=O stretch | Carboxylic acid (conjugated) |

| 1600-1450 | C=C and C=N stretches | Aromatic ring |

| 1300-1200 | C-O stretch | Carboxylic acid |

| 1100-1000 | C-F stretch | Aryl fluoride |

| 800-600 | C-Cl stretch | Aryl chloride |

Interpretation:

The IR spectrum will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the conjugated carboxylic acid. The presence of C-F and C-Cl bonds will give rise to characteristic absorptions in the fingerprint region.

Experimental Protocols

For the successful characterization of this compound, the following experimental protocols are recommended:

Sample Preparation

-

NMR: Dissolve approximately 10-20 mg of the solid sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

MS: For EI-MS, a direct insertion probe can be used. For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable techniques.

Data Acquisition

-

NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

MS: Acquire the mass spectrum over a range of m/z 50-300 to observe the molecular ion and key fragments.

-

IR: Record the IR spectrum from 4000 to 400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining ¹H NMR, predicted ¹³C NMR, MS, and IR data, provides a robust confirmation of its chemical structure. This in-depth understanding is crucial for quality control during its synthesis and for its intelligent application in the design and development of new chemical entities with therapeutic potential. The data presented in this guide serves as a valuable reference for researchers in the field of medicinal chemistry and drug discovery.

References

Sources

An In-Depth Technical Guide to the Molecular Structure Analysis of 2-Chloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. As a substituted pyridine derivative, its unique electronic and steric properties make it a valuable scaffold in the design of novel therapeutic agents.[1] Understanding its precise molecular architecture is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document outlines the synergistic application of advanced analytical techniques to achieve unambiguous structural elucidation.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the cornerstone of any analytical endeavor. These characteristics influence sample preparation, analytical method selection, and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [2] |

| Molecular Weight | 175.54 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 199 °C (decomposition) | [3] |

| Purity | Typically ≥97% | [2] |

Safety Considerations: this compound is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a distinct solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 | ~8.1 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 5, J(H-5, F-3) ≈ 1.5 |

| H-6 | ~8.4 | Doublet (d) | J(H-6, H-5) ≈ 5 |

Note: These are predicted values. Actual chemical shifts may vary. An experimental spectrum reported in a synthesis procedure showed signals at 7.80 (dd, J=5 and 5 Hz) and 8.39 (d, J=5 Hz) in DMSO, which are in general agreement with the predicted region.[3]

Interpretation:

-

Chemical Shifts: Both protons are in the downfield region, characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carboxylic acid group all contribute to the deshielding of these protons.

-

Splitting Patterns:

-

H-6: This proton is coupled only to the adjacent H-5, resulting in a doublet.

-

H-5: This proton is coupled to the adjacent H-6 and also shows a smaller long-range coupling to the fluorine at position 3, resulting in a doublet of doublets.

-

Sources

theoretical properties of 2-Chloro-3-fluoroisonicotinic acid

An In-Depth Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid: Properties, Spectroscopy, and Synthesis

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. As a functionalized heterocyclic compound, it serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The specific arrangement of its substituents—a carboxylic acid group, a chlorine atom, and a fluorine atom—on the pyridine ring imparts a unique combination of reactivity and physicochemical properties. This guide offers a detailed exploration of its theoretical and practical characteristics, designed for researchers, chemists, and professionals in drug development who utilize such scaffolds in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound, with the CAS Number 628691-93-0, possesses a well-defined set of properties that are critical for its application in synthesis.[2]

Chemical Structure:

The molecule consists of a pyridine ring substituted at position 4 with a carboxylic acid group (isonicotinic acid). The chlorine and fluorine atoms are located at positions 2 and 3, respectively. This substitution pattern is key to its reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [2][3] |

| Molecular Weight | 175.54 g/mol | [1][2] |

| CAS Number | 628691-93-0 | [1][2] |

| Appearance | White to pale yellow solid | [1][3] |

| Melting Point | 199 °C (with decomposition) | [1][2] |

| Density | ~1.6 g/cm³ | [1] |

| XLogP3 | 1.4 | [1] |

| InChI Key | NWNWBLRKHOVSEL-UHFFFAOYSA-N | [2][3] |

The XLogP3 value of 1.4 suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and solubility.[1] The high melting point is characteristic of a crystalline solid with strong intermolecular forces, likely hydrogen bonding from the carboxylic acid groups.[1][2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. Due to the substitution pattern, only two aromatic protons are present on the pyridine ring. A key piece of data shows signals at approximately δ 7.80 (dd, J=5 and 5 Hz) and δ 8.39 (d, J=5 Hz) in DMSO-d₆.[1] The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, around δ 14.20.[1] The disappearance of this peak upon a D₂O shake confirms its identity as an acidic proton.[4]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbons in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-180 ppm range.[4] The other five carbons of the pyridine ring will have their chemical shifts influenced by the attached substituents. The carbons bonded to the electronegative chlorine and fluorine atoms (C2 and C3) will be significantly deshielded, and their signals may show splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[4]

-

C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bond stretches are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.[5]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[4]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application.

Synthetic Pathway

A common laboratory-scale synthesis involves the directed ortho-metalation of a substituted pyridine followed by carboxylation.[1]

-

Preparation: A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is prepared and cooled to -78 °C in an inert atmosphere (e.g., under argon or nitrogen).

-

Deprotonation: A pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in THF is added dropwise to the LDA solution. The highly basic LDA selectively removes the proton at position 4, which is the most acidic proton due to the inductive effects of the adjacent fluorine and the nitrogen in the ring. The reaction is stirred at this temperature for several hours.

-

Carboxylation: Carbon dioxide gas is bubbled through the cold reaction mixture. The lithiated intermediate acts as a strong nucleophile, attacking the CO₂ to form a lithium carboxylate salt.

-

Quench and Workup: The reaction is quenched by the addition of water. The organic solvent is removed, and the aqueous phase is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: The pH of the aqueous solution is carefully adjusted to approximately 2 using an acid such as 2N HCl.[1] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a white solid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.[1]

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity is governed by its three functional components: the carboxylic acid, the chlorine substituent, and the fluorine substituent on the electron-deficient pyridine ring.

-

Carboxylic Acid Group: This group undergoes typical reactions. For example, it can be converted to its methyl ester by treatment with thionyl chloride to form the acyl chloride, followed by the addition of methanol.[1] It can also be converted to amides, which is a common step in synthesizing bioactive molecules.

-

Pyridine Ring Reactivity: The pyridine ring is electron-deficient. The presence of two electron-withdrawing halogens (Cl and F) further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles, a reaction often exploited in the synthesis of pharmaceutical agents. The fluorine at position 3 has a strong inductive-withdrawing effect, influencing the acidity of adjacent protons and the regioselectivity of reactions.

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Storage: The compound should be stored at room temperature in a dry, tightly sealed container.[1]

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and specific reactivity patterns make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, handling, and chemical behavior is paramount to leveraging its full potential in the creation of novel therapeutic agents and other high-value chemical products.

References

- This compound Formula - Echemi. Echemi.

- This compound - CymitQuimica. CymitQuimica.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 - Sigma-Aldrich. Sigma-Aldrich.

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts.

- 2-Chloronicotinic acid Safety Data Sheet - Jubilant Ingrevia Limited. Jubilant Ingrevia Limited.

- Problems from Previous Years' Exams - University of California, Irvine. University of California, Irvine.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. University of Wisconsin-Madison.

Sources

The Serendipitous Saga of Substituted Isonicotinic Acids: From Tuberculosis to Neuropsychiatry

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

Abstract

The trajectory of substituted isonicotinic acids in medicinal chemistry is a compelling narrative of serendipity, meticulous scientific inquiry, and transformative therapeutic impact. This guide provides a comprehensive exploration of the discovery and history of this pivotal class of compounds, from the initial synthesis of isonicotinic acid hydrazide to its revolutionary application in treating tuberculosis and the unexpected discovery of its derivatives' antidepressant properties. We will delve into the key scientific milestones, the experimental methodologies that defined an era, and the enduring legacy of these molecules in modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

The Genesis: Isonicotinic Acid and its Hydrazide

The story begins not with a therapeutic breakthrough, but with fundamental chemical synthesis. Isonicotinic acid, or pyridine-4-carboxylic acid, a simple derivative of pyridine, was the foundational scaffold. Its synthesis became more significant with the eventual discovery of the therapeutic prowess of its derivatives.[1]

Early Synthesis of Isonicotinic Acid

One of the early methods for producing isonicotinic acid involved the oxidation of gamma (γ) and beta (β) picolines. A common industrial process involved reacting γ-picoline with benzaldehyde to form 4-styrylpyridine, which was then oxidized using a strong acidic oxidizing agent to yield isonicotinic acid.[1]

Experimental Protocol: Oxidation of 4-Styrylpyridine to Isonicotinic Acid

-

Objective: To synthesize isonicotinic acid from 4-styrylpyridine.

-

Materials: 4-styrylpyridine, a highly acidic oxidizing agent (e.g., nitric acid or a mixture of nitric and sulfuric acids), water.

-

Procedure:

-

A mixture of 4-styrylpyridine and the acidic oxidizing agent is prepared.

-

The reaction mixture is heated to a temperature between 100 and 145 degrees Celsius.

-

The heating is continued for a sufficient period to oxidize the 4-styrylpyridine to isonicotinic acid.

-

The reaction is monitored to minimize the oxidation of any unreacted starting materials or byproducts.

-

Upon completion, the isonicotinic acid is recovered from the reaction mixture. This can be achieved through standard and straightforward procedures such as crystallization.[1]

-

-

Self-Validation: The purity of the recovered isonicotinic acid can be verified by its melting point and spectroscopic analysis (e.g., NMR, IR). The efficiency of the reaction is determined by the yield of the final product.

The First Synthesis of Isoniazid

In 1912, as part of their doctoral research at the German Charles-Ferdinand University in Prague, Hans Meyer and Josef Mally synthesized isonicotinyl hydrazine, later known as isoniazid.[2][3][4] This was a purely academic endeavor, and the remarkable biological activity of this simple molecule would lie dormant for four decades.[2][3]

Experimental Protocol: Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)

-

Objective: To synthesize isoniazid from an ester of isonicotinic acid and hydrazine hydrate.

-

Materials: Ethyl isonicotinate (or other alkyl esters of isonicotinic acid), hydrazine hydrate, ethanol (or other suitable alcohol).

-

Procedure:

-

An ester of isonicotinic acid is dissolved in a suitable alcohol, such as ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

After the reaction is complete, the alcohol is distilled off.

-

The resulting solid mass, isoniazid, is collected, often in a hot state.[5]

-

-

Self-Validation: The identity and purity of the synthesized isoniazid can be confirmed by its melting point (approximately 170°C) and through spectroscopic techniques.[5] The yield of the reaction should be high, often exceeding 95%.[5]

A "Wonder Drug" for Tuberculosis: The Serendipitous Discovery of Isoniazid's Activity

Prior to the 1950s, tuberculosis was a devastating disease with limited treatment options, primarily rest in sanatoriums and some surgical interventions.[4] The discovery of streptomycin in 1944 was a major step forward, but the development of drug resistance was a significant challenge.[3][4]

The journey to isoniazid's therapeutic application was not a direct one. In the late 1940s, the structurally related compound nicotinamide was found to have some activity against Mycobacterium tuberculosis.[6] This finding spurred further research into similar pyridine derivatives.

In 1951, a breakthrough occurred. Researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer in West Germany independently and simultaneously discovered the potent anti-tuberculosis activity of isoniazid.[2][4] At Squibb, chemist Harry Yale synthesized isoniazid as an intermediate in the preparation of thiosemicarbazones, which were known to have tuberculostatic effects.[3] To their surprise, the intermediate, isoniazid, showed significantly greater activity against Mycobacterium tuberculosis in animal models than the final product.[3]

The clinical trials that followed were nothing short of miraculous. Patients at Sea View Hospital in Staten Island, New York, who were treated with isoniazid showed rapid and dramatic improvements, leading to widespread media attention and the coining of the term "wonder drug".[4] The introduction of isoniazid, especially as part of a triple therapy with streptomycin and para-aminosalicylic acid, led to a cure rate of 90-95% and the closure of many tuberculosis sanatoriums.[4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] This inhibition is primarily achieved through the targeting of the enoyl-acyl carrier protein reductase, InhA.[7]

An Unexpected Turn: Iproniazid and the Dawn of Antidepressant Therapy

The story of substituted isonicotinic acids took another unexpected turn with the investigation of isoniazid derivatives. In an attempt to improve upon isoniazid, researchers at Hoffmann-La Roche synthesized iproniazid, an isopropyl derivative of isoniazid, in 1951.[8] While it was initially developed as another anti-tuberculosis drug, its effects on patients were peculiar. They exhibited an unusual sense of euphoria and increased energy.[8]

This mood-elevating side effect was initially not considered therapeutically useful.[8] However, the astute observations of clinicians like Nathan S. Kline led to the exploration of iproniazid as a "psychic energizer".[8][9] In 1957, Kline's team presented data on the efficacy of iproniazid in depressed patients, marking the advent of the first class of antidepressant drugs: the monoamine oxidase inhibitors (MAOIs).[9]

Mechanism of Action of Iproniazid

Iproniazid exerts its antidepressant effects by inhibiting the enzyme monoamine oxidase (MAO).[8][9] MAO is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[8][9] By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the synaptic space, leading to an elevated mood.[8][9] This discovery was instrumental in the development of the monoamine hypothesis of depression.[8]

However, the use of iproniazid was short-lived. It was withdrawn from the market in 1961 due to a high incidence of lethal liver injury.[8] Despite its withdrawal, iproniazid's legacy is profound, as it opened the door to the pharmacological treatment of depression and laid the groundwork for the development of safer and more effective antidepressants.[9]

Structure-Activity Relationships and the Proliferation of Derivatives

The discoveries of isoniazid and iproniazid sparked extensive research into the synthesis and biological evaluation of a vast number of substituted isonicotinic acid derivatives. Understanding the relationship between chemical structure and biological activity was crucial for designing more potent and less toxic compounds.[2]

For antitubercular activity, quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides revealed that the reactivity of the pyridine nitrogen atom is essential for their biological action.[10] The electronic, steric, and lipophilic properties of the substituents significantly influence the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.[10]

The core structure of isoniazid, particularly the hydrazide group, has been a fertile ground for chemical modification.[2] The synthesis of isonicotinoyl hydrazones, by reacting isoniazid with various aldehydes and ketones, has been a particularly fruitful area of research, leading to derivatives with potentially enhanced activity against drug-resistant strains of tuberculosis.[2][7]

Experimental Protocol: General Synthesis of Isonicotinic Acid Hydrazone Derivatives

-

Objective: To synthesize a library of isonicotinic acid hydrazone derivatives.

-

Materials: Isonicotinic acid hydrazide (isoniazid), various aldehydes or ketones, a suitable solvent (e.g., water-ethanol mixture), catalytic amount of acid (optional).

-

Procedure:

-

Equimolar amounts of isonicotinic acid hydrazide and the desired aldehyde or ketone are dissolved in a water-ethanol (1:1) solution.

-

The mixture is heated to reflux for a period ranging from 20 to 60 minutes, during which a precipitate typically forms.

-

The reaction mixture is then cooled, and the precipitate is collected by filtration.

-

The collected solid is washed with water and then with ethanol to remove any unreacted starting materials.

-

The resulting hydrazone derivative is then dried. Further purification, if necessary, can be achieved by recrystallization.[11]

-

-

Self-Validation: The structure and purity of the synthesized derivatives can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (NMR, IR, Mass Spectrometry).[11] The biological activity of the new compounds can then be assessed in relevant assays.

Visualizing the Journey: Synthesis and Discovery Timeline

The following diagrams illustrate the key synthesis pathways and the historical timeline of the discovery of substituted isonicotinic acids.

Caption: Synthesis of Isoniazid and its Hydrazone Derivatives.

Sources

- 1. chempanda.com [chempanda.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

- 5. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 6. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]